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Compound of Interest

Compound Name:
3-(3,5-Dibromophenyl)propanoic

acid

Cat. No.: B1591333 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-(3,5-Dibromophenyl)propanoic
acid, a key building block in modern organic synthesis and medicinal chemistry. We will delve

into its chemical and physical properties, established synthesis protocols, characteristic

spectroscopic data, reactivity, and applications, with a particular focus on its role in drug

discovery and development. This document is intended to serve as a practical resource for

scientists engaged in the design and synthesis of novel bioactive molecules.

Chemical Identity and Physicochemical Properties
3-(3,5-Dibromophenyl)propanoic acid is a halogenated aromatic carboxylic acid. The

presence of two bromine atoms on the phenyl ring significantly influences its reactivity and

physicochemical properties, making it a valuable synthon for introducing a dibromophenyl motif

into larger molecules.

Table 1: Chemical Identifiers and Properties
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Property Value Source

IUPAC Name
3-(3,5-

dibromophenyl)propanoic acid

CAS Number 923977-15-5 [1]

Molecular Formula C₉H₈Br₂O₂ [1]

Molecular Weight 307.97 g/mol [1]

Canonical SMILES
C1=C(C=C(C=C1Br)Br)CCC(=

O)O

InChI Key
AMKWPMUHANVQSZ-

UHFFFAOYSA-N

Appearance Off-white powder (typical)
General chemical supplier

information

Storage
Room temperature, in a dry

and sealed container.[2]

Synthesis of 3-(3,5-Dibromophenyl)propanoic Acid
The synthesis of 3-(3,5-Dibromophenyl)propanoic acid can be approached through several

synthetic strategies. A common and reliable method involves the reduction of the

corresponding cinnamic acid derivative. This approach is advantageous due to the commercial

availability of substituted cinnamic acids and the high efficiency of catalytic hydrogenation.

Proposed Synthesis Workflow: Reduction of 3,5-
Dibromocinnamic Acid
A plausible and efficient route to 3-(3,5-Dibromophenyl)propanoic acid is the catalytic

hydrogenation of 3,5-dibromocinnamic acid. This method selectively reduces the carbon-

carbon double bond of the cinnamic acid moiety without affecting the aromatic ring or the

carboxylic acid group.
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Caption: Proposed synthesis workflow for 3-(3,5-Dibromophenyl)propanoic acid.

Detailed Experimental Protocol (Hypothetical)
This protocol is a generalized procedure based on established methods for the hydrogenation

of cinnamic acids.[3] Optimization of reaction conditions may be necessary to achieve the

desired yield and purity.

Materials:

3,5-Dibromocinnamic acid

10% Palladium on carbon (Pd/C)

Ethanol (reagent grade)

Hydrogen gas (H₂)

Diatomaceous earth (e.g., Celite®)

Equipment:

Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)
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Round-bottom flask

Magnetic stirrer and stir bar

Buchner funnel and filter paper

Rotary evaporator

Procedure:

Reaction Setup: In a round-bottom flask, dissolve 3,5-dibromocinnamic acid in a suitable

amount of ethanol.

Catalyst Addition: Carefully add a catalytic amount of 10% Pd/C to the solution.

Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and

purge with hydrogen gas three times. Pressurize the vessel with hydrogen gas (typically 1-4

atm) and stir the reaction mixture vigorously at room temperature.

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or

by observing the cessation of hydrogen uptake.

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the

system with an inert gas like nitrogen or argon.

Filtration: Filter the reaction mixture through a pad of diatomaceous earth to remove the

palladium catalyst. Wash the filter cake with a small amount of ethanol.

Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure

using a rotary evaporator.

Purification: The crude product can be purified by recrystallization from a suitable solvent

system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 3-(3,5-
Dibromophenyl)propanoic acid.

Spectroscopic Characterization
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Spectroscopic analysis is essential for confirming the structure and purity of the synthesized 3-
(3,5-Dibromophenyl)propanoic acid. The following are the expected spectral characteristics

based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic

protons.

Aromatic Protons: Two signals in the aromatic region (δ 7.0-8.0 ppm). A triplet for the proton

at the C4 position and a doublet for the two equivalent protons at the C2 and C6 positions.

Aliphatic Protons: Two triplets in the aliphatic region (δ 2.5-3.5 ppm), corresponding to the

two methylene groups of the propanoic acid chain.

Carboxylic Acid Proton: A broad singlet in the downfield region (δ 10-12 ppm), which is

characteristic of a carboxylic acid proton.

¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information about the carbon framework of the

molecule.

Carbonyl Carbon: A signal in the downfield region (δ 170-180 ppm) corresponding to the

carboxylic acid carbonyl group.

Aromatic Carbons: Signals in the aromatic region (δ 120-150 ppm). The carbons attached to

the bromine atoms will appear as distinct signals.

Aliphatic Carbons: Two signals in the aliphatic region (δ 25-40 ppm) for the two methylene

carbons.

Mass Spectrometry (Predicted)
Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak [M]⁺.

The isotopic pattern of the molecular ion will be characteristic of a molecule containing two

bromine atoms (with isotopes ⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in a
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distinctive M, M+2, and M+4 pattern. Common fragmentation patterns for phenylpropanoic

acids include the loss of the carboxylic acid group and cleavage of the aliphatic chain.[4]

Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in

the molecule.

O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the

hydroxyl group of the carboxylic acid, which is often involved in hydrogen bonding.

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the

carbonyl group of the carboxylic acid.

C-Br Stretch: Absorptions in the fingerprint region (typically below 800 cm⁻¹) can be

attributed to the carbon-bromine bonds.

Reactivity and Synthetic Applications
The chemical reactivity of 3-(3,5-Dibromophenyl)propanoic acid is primarily dictated by its

two functional groups: the carboxylic acid and the dibrominated aromatic ring.

Carboxylic Acid Reactivity Aromatic Ring Reactivity

3-(3,5-Dibromophenyl)propanoic Acid

Esterification
(e.g., Fischer)

Alcohol, Acid Catalyst

Amide Coupling

Amine, Coupling Agent

Cross-Coupling Reactions
(e.g., Suzuki, Heck)

Organometallic Reagent,
Catalyst

Click to download full resolution via product page

Caption: Key reaction pathways of 3-(3,5-Dibromophenyl)propanoic acid.
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Reactions of the Carboxylic Acid Group
The carboxylic acid moiety can undergo a variety of standard transformations, providing access

to a wide range of derivatives.

Esterification: The carboxylic acid can be readily converted to its corresponding esters via

Fischer esterification (reaction with an alcohol in the presence of a strong acid catalyst) or by

reaction with alkyl halides in the presence of a base.

Amide Formation: Amide derivatives can be synthesized by activating the carboxylic acid

(e.g., conversion to an acid chloride or using a peptide coupling reagent) followed by

reaction with a primary or secondary amine.

Reactions of the Dibrominated Phenyl Ring
The two bromine atoms on the aromatic ring serve as versatile handles for carbon-carbon and

carbon-heteroatom bond formation.

Cross-Coupling Reactions: The aryl bromide functionalities are excellent substrates for

various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira,

and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide array of

substituents at the 3 and 5 positions of the phenyl ring, enabling the synthesis of complex

molecular architectures.

Applications in Drug Discovery
3-(3,5-Dibromophenyl)propanoic acid and its derivatives are valuable intermediates in the

synthesis of pharmacologically active compounds. The phenylpropanoic acid scaffold is a

common feature in many non-steroidal anti-inflammatory drugs (NSAIDs). The dibromo

substitution pattern allows for the exploration of structure-activity relationships (SAR) by

systematically modifying these positions. This compound is particularly useful in the

development of anti-inflammatory and analgesic agents.[2]

Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 3-
(3,5-Dibromophenyl)propanoic acid.
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Table 2: GHS Hazard Information (for related compounds)

Hazard Statement Description

H302 Harmful if swallowed

H315 Causes skin irritation

H319 Causes serious eye irritation

H335 May cause respiratory irritation

Data is for the related compound 3-(3-

bromophenyl)propanoic acid and should be

used as a guideline. A specific safety data sheet

for 3-(3,5-Dibromophenyl)propanoic acid should

be consulted.[1]

Handling Precautions:

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses,

gloves, and a lab coat.

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid

inhalation of dust.

Ingestion and Inhalation: Avoid ingestion and inhalation. Do not eat, drink, or smoke in the

laboratory.

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse

immediately with plenty of water.

Storage:

Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]

Conclusion
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3-(3,5-Dibromophenyl)propanoic acid is a versatile and valuable building block for organic

synthesis and medicinal chemistry. Its dual functionality, comprising a reactive carboxylic acid

and a dibrominated aromatic ring amenable to cross-coupling reactions, provides a powerful

platform for the synthesis of a diverse range of complex molecules. This guide has provided a

comprehensive overview of its properties, synthesis, characterization, and applications,

intended to empower researchers in their pursuit of novel chemical entities with potential

therapeutic applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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